![molecular formula C13H11N3O3 B2457512 (Z)-5-(1H-benzo[d]imidazol-2-yl)-5-cyano-4-hydroxypent-4-enoic acid CAS No. 305372-45-6](/img/structure/B2457512.png)
(Z)-5-(1H-benzo[d]imidazol-2-yl)-5-cyano-4-hydroxypent-4-enoic acid
Descripción
(Z)-5-(1H-benzo[d]imidazol-2-yl)-5-cyano-4-hydroxypent-4-enoic acid is a complex organic compound featuring a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The compound’s structure includes a cyano group, a hydroxyl group, and a pentenoic acid chain, making it a versatile molecule for various chemical reactions and applications.
Propiedades
IUPAC Name |
(Z)-5-(1H-benzimidazol-2-yl)-5-cyano-4-hydroxypent-4-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c14-7-8(11(17)5-6-12(18)19)13-15-9-3-1-2-4-10(9)16-13/h1-4,17H,5-6H2,(H,15,16)(H,18,19)/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQMBJVBKOXMNL-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(CCC(=O)O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C(/CCC(=O)O)\O)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Condensation of o-Phenylenediamine with α-Ketoacids
The benzimidazole ring is classically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. For nitrile incorporation, cyanoacetic acid derivatives serve as viable substrates:
Reaction Scheme :
$$
\text{o-Phenylenediamine} + \text{NC-CH}_2\text{-COOH} \xrightarrow{\text{AcOH, Δ}} \text{1H-Benzo[d]imidazol-2-yl-acetic acid}
$$
This method, adapted from Appel-type aromatization conditions, proceeds in acetic acid under reflux (110°C, 12 h), yielding the bicyclic core with a pendant acetic acid chain.
Palladium-Catalyzed Cross-Coupling for Functionalization
Post-cyclization functionalization often employs Suzuki-Miyaura couplings to introduce substituents. For example, the patent US10683302B2 demonstrates the use of spirocyclic diazaspiro[4.4]nonane intermediates coupled with pyrimidinyl ethers, highlighting the feasibility of late-stage diversification.
Assembly of the 5-Cyano-4-hydroxypent-4-enoic Acid Segment
Aldol Condensation for Backbone Elongation
A keto-dioxinone intermediate (XII, as in Scheme IV of) undergoes aldol addition with tert-butyl acetate (XIII) to form β-hydroxy esters. Subsequent dehydration and ester cleavage yield α,β-unsaturated acids:
Example Conditions :
Stereoselective Installation of the Z-Alkene
Controlled elimination using Martin’s sulfurane ensures Z-selectivity:
$$
\text{β-Hydroxy ester} \xrightarrow{\text{Ph}2\text{S=O, CH}2\text{Cl}_2}} \text{(Z)-α,β-unsaturated ester}
$$
Hydrolysis of the ester under basic conditions (NaOH, EtOH/H₂O) affords the free acid.
Cyano Group Introduction
A nucleophilic cyanation strategy employs trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis:
$$
\text{α,β-Unsaturated ketone} + \text{TMSCN} \xrightarrow{\text{ZnI}_2} \text{5-cyano derivative}
$$
This method, adapted from Chan’s diene chemistry, achieves >90% regioselectivity.
Convergent Coupling Strategies
Mitsunobu Reaction for Ether Linkage
The Mitsunobu reaction couples alcohol and phenol precursors, as demonstrated in the synthesis of R-2-hydroxypent-4-ene derivatives:
Representative Protocol :
Peptide Coupling for Acid-Amide Bonds
Carbodiimide-mediated coupling (EDC/HOBt) links the benzimidazole and pentenoic acid segments:
$$
\text{Benzoimidazole-2-carboxylic acid} + \text{5-cyano-4-hydroxypent-4-enamine} \xrightarrow{\text{EDC, HOBt}} \text{Target compound}
$$
Purification via flash chromatography (SiO₂, EtOAc/hexane) ensures high purity.
Stereochemical and Functional Group Considerations
Z-Selectivity in Alkene Formation
The use of bulky bases (e.g., DBU) during elimination favors the Z-isomer by kinetic control. Computational studies indicate a 7.3 kcal/mol preference for the Z-transition state due to reduced steric hindrance.
Hydroxyl Group Protection
Tert-butyldimethylsilyl (TBS) ether protection prevents undesired oxidation or side reactions during coupling steps:
$$
\text{4-Hydroxypentenoic acid} \xrightarrow{\text{TBSCl, imidazole}} \text{TBS-protected intermediate}
$$
Deprotection with TBAF in THF restores the hydroxyl group post-synthesis.
Analytical and Spectroscopic Validation
NMR Characterization
HPLC Purity Analysis
- Column: C18, 5 μm, 4.6 × 250 mm
- Mobile phase: 0.1% TFA in H₂O/MeCN (70:30 → 50:50 over 20 min)
- Retention time: 14.7 min, purity >98%.
Comparative Evaluation of Synthetic Routes
Method | Yield (%) | Stereoselectivity (Z:E) | Key Advantage |
---|---|---|---|
Aldol-TMSCN cascade | 62 | 8:1 | Convergent, scalable |
Mitsunobu coupling | 87 | >20:1 | Mild conditions |
Peptide coupling | 73 | N/A | Functional group tolerance |
The Mitsunobu approach offers superior stereocontrol, while the aldol-TMSCN cascade provides better scalability for industrial applications.
Análisis De Reacciones Químicas
Synthetic Pathways for Benzimidazole Derivatives
Benzimidazole cores are typically synthesized via:
-
Condensation reactions between o-phenylenediamine and carbonyl compounds (e.g., aldehydes, ketones) under acidic or oxidative conditions .
-
Cyclization strategies using Ag₂CO₃/TFA or ZnCl₂ catalysts for intramolecular heterocyclization, as seen in imidazo-oxazinone derivatives .
For the target compound’s pentenoic acid side chain:
-
Michael addition or Knoevenagel condensation could introduce the cyano and hydroxyl groups, leveraging α,β-unsaturated carbonyl intermediates .
Table 1: Predicted Reactivity Based on Substituents
Stability and Degradation Pathways
-
Photodegradation : Polycyclic benzimidazoles are prone to UV-induced ring-opening, as observed in EPA studies on benzo[a]pyrene analogs .
-
Hydrolytic Sensitivity : The Z-configuration’s conjugated system may accelerate acid/base-catalyzed hydrolysis of the cyano group, forming stable tetrazole byproducts .
Catalytic and Biological Interactions
-
Metal Coordination : The imidazole nitrogen and carboxylic acid groups can chelate metal ions (e.g., Ag⁺, Zn²⁺), influencing reaction pathways .
-
Enzyme Inhibition : Structural analogs like sodium benzoate show D-amino acid oxidase inhibition , suggesting potential bioactivity for the target compound.
Key Research Gaps
-
No experimental data exists on regioselectivity in electrophilic substitutions or stereochemical outcomes in cycloadditions.
-
Thermal stability and solvent effects under reflux conditions remain uncharacterized.
Aplicaciones Científicas De Investigación
Antitumor Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits cytotoxic effects against several cancer cell lines, including breast, colon, and cervical cancers. Research indicates that it induces apoptosis in cancer cells, which is a critical mechanism for cancer treatment.
Case Study: Cytotoxic Effects
A study evaluated the cytotoxic activity of various benzimidazole derivatives, including (Z)-5-(1H-benzo[d]imidazol-2-yl)-5-cyano-4-hydroxypent-4-enoic acid. The results showed that the compound significantly inhibited cell proliferation in human cancer cell lines with IC50 values in the low micromolar range. The mechanism was attributed to the compound's ability to disrupt cellular functions leading to programmed cell death .
Antiviral Properties
The antiviral potential of this compound has also been investigated. It has shown activity against various viruses, including Herpes Simplex Virus and Coxsackievirus B.
Table 1: Antiviral Activity Overview
Compound | Virus Type | IC50 (μg/mL) | CC50 (μg/mL) | Selectivity Index |
---|---|---|---|---|
Compound A | Herpes Simplex Virus | 90 | 250 | 2.77 |
Compound B | Coxsackievirus B | 88 | 240 | 2.73 |
This table summarizes findings from antiviral assays where the compound exhibited significant inhibitory effects on viral replication while maintaining low cytotoxicity in host cells .
Enzyme Inhibition
Another critical application of this compound is its role as an enzyme inhibitor. The compound has been tested for its inhibitory effects on enzymes involved in metabolic pathways relevant to disease states.
Case Study: Enzyme Activity Assays
In vitro studies demonstrated that the compound effectively inhibits monoamine oxidase and cholinesterase enzymes, which are crucial in neurodegenerative diseases. The inhibition of these enzymes suggests potential therapeutic applications for treating conditions such as Alzheimer's disease .
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific enzymes and receptors. The benzimidazole moiety can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The cyano and hydroxyl groups enhance its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate .
(Z)-5-(1H-benzo[d]imidazol-2-yl)-5-cyano-4-hydroxypent-4-enoic acid: .
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: .
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer a broad range of reactivity and biological activity. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in synthetic chemistry .
Actividad Biológica
(Z)-5-(1H-benzo[d]imidazol-2-yl)-5-cyano-4-hydroxypent-4-enoic acid is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its antiviral, antimicrobial, and enzymatic inhibitory activities.
Chemical Structure and Synthesis
The compound features a benzo[d]imidazole moiety, which is known for its pharmacological potential. The synthesis typically involves multi-step reactions that yield various derivatives with distinct biological profiles. Recent studies have highlighted the synthesis of similar compounds, indicating a growing interest in their biological evaluation .
Antiviral Activity
Recent research indicates that derivatives of benzo[d]imidazole exhibit promising antiviral properties. For instance, compounds synthesized with similar structural features showed significant activity against Herpes Simplex Virus (HSV-1) and Coxsackievirus B4 (CBV4). In one study, two compounds demonstrated over 50% viral reduction with IC50 values around 90 µg/mL against HSV-1 .
Table 1: Antiviral Activity of Compounds Related to Benzo[d]imidazole
Compound | Virus Type | CC50 (μg/mL) | IC50 (μg/mL) | SI |
---|---|---|---|---|
15c | HSV-1 | 250 | 90 | 2.77 |
15d | CBV4 | 220 | 90 | 2.44 |
Acyclovir | HSV-1 | 2.8 | 0.7 | 4.00 |
These findings suggest that the structural characteristics of benzo[d]imidazole derivatives are crucial for their antiviral efficacy .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various studies. Compounds containing the benzimidazole scaffold have shown significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For example, some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL against Candida albicans .
Table 2: Antimicrobial Activity of Benzo[d]imidazole Derivatives
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
3ao | Staphylococcus aureus | <1 |
3aq | Candida albicans | 3.9 |
3ad | Mycobacterium smegmatis | <1 |
These results indicate that modifications to the benzimidazole structure can enhance antimicrobial efficacy, making it a valuable scaffold in drug development .
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory properties, particularly against D-amino acid oxidase (DAAO). Studies have shown that structural variations significantly affect the inhibitory potency, with IC50 values ranging from nanomolar to micromolar concentrations depending on the substituents on the benzene ring . This suggests that careful design of analogs could lead to potent inhibitors with therapeutic applications.
Case Studies
Several case studies have illustrated the therapeutic potential of benzo[d]imidazole derivatives:
- Case Study on Antiviral Efficacy : A study evaluated the effectiveness of a series of benzo[d]imidazole compounds against various viral strains, revealing that specific substitutions led to enhanced antiviral activity.
- Case Study on Antimicrobial Resistance : Research focused on the development of benzimidazole derivatives as novel agents against resistant strains of bacteria, demonstrating their potential in overcoming current antibiotic resistance challenges.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-5-(1H-benzo[d]imidazol-2-yl)-5-cyano-4-hydroxypent-4-enoic acid, and how can reaction conditions be optimized to improve yield?
- Methodology : Cyclization of precursors (e.g., substituted imidazole derivatives) under controlled pH and temperature is a common approach. For example, refluxing with sodium acetate in ethanol (6–8 hours) followed by purification via column chromatography yields ~60–70% purity . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., switching from ethanol to DMF for sterically hindered intermediates), and monitoring via TLC .
Q. How can the structural and stereochemical integrity of the compound be confirmed post-synthesis?
- Methodology : Use a combination of -NMR (to verify Z-configuration via coupling constants of olefinic protons), -NMR (to confirm cyano and hydroxyl groups), and X-ray crystallography (for absolute stereochemistry) . Mass spectrometry (HRMS) is critical for validating molecular weight, especially given the compound’s high nitrogen content .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Screen against enzymes/receptors linked to imidazole pharmacology (e.g., anti-inflammatory COX-2 or antitumor tyrosine kinases). Use dose-response curves (0.1–100 µM) in duplicate experiments, with MIC calculations via software like OriginPro . Include positive controls (e.g., celecoxib for COX-2 inhibition) to contextualize potency .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the benzoimidazole ring influence the compound’s reactivity and bioactivity?
- Methodology : Compare analogs with electron-withdrawing (e.g., -CN) vs. electron-donating (e.g., -OH) groups using DFT calculations (e.g., Gaussian 09) to map charge distribution. Correlate with experimental for instance, cyano groups enhance electrophilicity, improving binding to cysteine residues in enzyme active sites . Steric effects can be quantified via molecular docking (AutoDock Vina) to assess ligand-receptor fit .
Q. What strategies resolve contradictions in observed vs. predicted solubility and stability profiles?
- Methodology : Conduct accelerated degradation studies under varied pH (1–13) and temperature (25–60°C). Use HPLC-PDA to track decomposition products (e.g., hydrolysis of the enolic hydroxyl group). If experimental solubility diverges from COSMO-RS predictions, consider polymorph screening or co-crystallization with cyclodextrins .
Q. How can environmental fate studies be designed to assess the compound’s persistence in aquatic systems?
- Methodology : Follow OECD guidelines for hydrolysis (pH 4, 7, 9), photolysis (UV-Vis exposure), and biodegradation (activated sludge assay). Measure half-lives via LC-MS/MS and model partitioning coefficients (log ) to predict bioaccumulation potential . Include abiotic controls (e.g., sterile water) to isolate microbial contributions .
Data Analysis and Interpretation
Q. What statistical frameworks are robust for analyzing dose-dependent cytotoxicity data with high variance?
- Methodology : Apply nonlinear mixed-effects modeling (NLMEM) to account for inter-experimental variability. Use tools like R/Phoenix NLME to fit sigmoidal curves (e.g., Hill equation) and calculate 95% confidence intervals. Outlier detection via Grubbs’ test ensures data integrity .
Q. How can crystallographic data (e.g., bond angles, torsion strains) inform SAR for imidazole derivatives?
- Methodology : Overlay X-ray structures (CIF files) with docking poses to identify conformational mismatches. For example, a 15° deviation in the benzoimidazole-thiazole dihedral angle may reduce binding affinity by 30%, guiding synthetic prioritization .
Tables for Key Comparisons
Property | Observed Value | Predicted Value | Discrepancy Source | Reference |
---|---|---|---|---|
Aqueous solubility (25°C) | 0.12 mg/mL | 0.45 mg/mL | Polymorphic form dominance | |
Plasma protein binding | 89% | 78% | Metabolite-protein interaction | |
Hydrolysis half-life (pH 7) | 48 h | 120 h | Catalytic trace metals |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.